![molecular formula C12H23N B1472456 2-{Spiro[4.5]decan-8-yl}ethan-1-amine CAS No. 1557697-16-1](/img/structure/B1472456.png)
2-{Spiro[4.5]decan-8-yl}ethan-1-amine
Overview
Description
2-{Spiro[4.5]decan-8-yl}ethan-1-amine (2-SPDEA) is a cyclic amine compound derived from the spirodecan-8-yl group of nitrogenous compounds. It is a colorless, volatile liquid with a molecular weight of 203.3 g/mol. 2-SPDEA is a member of the substituted amine family and is used in various scientific research applications.
Scientific Research Applications
Antioxidant Activities
Recent studies have demonstrated the significance of spirocyclic derivatives, including compounds similar to 2-{Spiro[4.5]decan-8-yl}ethan-1-amine, in medicinal chemistry due to their diverse biological activities. One of the notable areas of application is their potential in developing drugs with antioxidant activities. Oxidative stress, implicated in a variety of diseases such as cancer, diabetes, and neurodegenerative disorders, can be mitigated by antioxidants. Spirocyclic compounds, characterized by their structural versatility, have shown significant antioxidant activities in several assays, including DPPH, ABTS, and FRAP tests. These findings underscore the potential of spirocyclic compounds in drug discovery aimed at diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).
Drug Discovery and Disease Treatment
Spirocyclic scaffolds, such as 2-{Spiro[4.5]decan-8-yl}ethan-1-amine, have been identified as valuable tools in drug design, thanks to their ability to fine-tune a molecule's conformational and physicochemical properties. This flexibility has led to the incorporation of spirocyclic cores in therapeutics across a range of diseases, including neurological, infectious, metabolic diseases, and cancer. The unique structural features of spirocyclic compounds allow for the development of novel therapeutics with improved activity and selectivity, presenting an exciting opportunity for future drug development (Batista, Pinto, & Silva, 2022).
Sensing and Probing Applications
Another emerging application of spirocyclic compounds is in the development of composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. Spiropyrans and spirooxazines, which undergo structural transformations under various stimuli, have been utilized in creating novel, multifunctional materials. These applications range from sensing and probing to the development of optical elements, highlighting the adaptability of spirocyclic compounds in creating responsive materials with potential applications in diagnostics and materials science (Xia, Xie, & Zou, 2017).
Catalysis and Synthetic Applications
Spirocyclic compounds also play a crucial role in catalysis, where their unique structures can facilitate various chemical transformations. The structural diversity of spirocyclic compounds, including those related to 2-{Spiro[4.5]decan-8-yl}ethan-1-amine, enables their application in a wide range of catalytic processes. This includes the development of novel catalysts and synthetic methodologies that can enhance the efficiency and selectivity of chemical reactions, further extending the utility of spirocyclic compounds in organic synthesis and industrial applications (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
2-spiro[4.5]decan-8-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-10-5-11-3-8-12(9-4-11)6-1-2-7-12/h11H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKVSJOIZUBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Spiro[4.5]decan-8-yl}ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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